N-(4-bromophenyl)azepane-1-sulfonamide N-(4-bromophenyl)azepane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 825607-40-7
VCID: VC5650743
InChI: InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2
SMILES: C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C12H17BrN2O2S
Molecular Weight: 333.24

N-(4-bromophenyl)azepane-1-sulfonamide

CAS No.: 825607-40-7

Cat. No.: VC5650743

Molecular Formula: C12H17BrN2O2S

Molecular Weight: 333.24

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)azepane-1-sulfonamide - 825607-40-7

Specification

CAS No. 825607-40-7
Molecular Formula C12H17BrN2O2S
Molecular Weight 333.24
IUPAC Name N-(4-bromophenyl)azepane-1-sulfonamide
Standard InChI InChI=1S/C12H17BrN2O2S/c13-11-5-7-12(8-6-11)14-18(16,17)15-9-3-1-2-4-10-15/h5-8,14H,1-4,9-10H2
Standard InChI Key VWPMSHCJWZXGJB-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Bromophenyl)azepane-1-sulfonamide features a seven-membered azepane ring connected to a sulfonamide group and a 4-bromophenyl moiety. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The bromine atom at the para position of the phenyl ring enhances electrophilic substitution potential, while the sulfonamide group contributes to hydrogen bonding and solubility characteristics.

Molecular and Structural Data

The compound’s IUPAC name is N-(4-bromophenyl)azepane-1-sulfonamide, with the following key identifiers:

  • CAS No.: 825607-40-7

  • SMILES: C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br\text{C1CCCN(CC1)S(=O)(=O)NC2=CC=C(C=C2)Br}

  • InChIKey: VWPMSHCJWZXGJB-UHFFFAOYSA-N

  • PubChem CID: 2242833

The molecular structure is confirmed via X-ray crystallography and computational modeling, revealing a chair conformation for the azepane ring and planar geometry for the sulfonamide group. These structural features are critical for understanding its pharmacological interactions.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC12H17BrN2O2S\text{C}_{12}\text{H}_{17}\text{BrN}_2\text{O}_2\text{S}
Molecular Weight333.24 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityNot available

Synthesis and Manufacturing

The synthesis of N-(4-bromophenyl)azepane-1-sulfonamide follows a straightforward sulfonylation protocol.

Reaction Mechanism and Conditions

  • Reactants: 4-Bromobenzenesulfonyl chloride and azepane.

  • Base: Triethylamine (Et3_3N) or pyridine to neutralize HCl byproducts.

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: Room temperature (20–25°C).

  • Reaction Time: 4–6 hours.

The general reaction is:

4-BrC6H4SO2Cl+AzepaneEt3NN-(4-Bromophenyl)azepane-1-sulfonamide+HCl\text{4-BrC}_6\text{H}_4\text{SO}_2\text{Cl} + \text{Azepane} \xrightarrow{\text{Et}_3\text{N}} \text{N-(4-Bromophenyl)azepane-1-sulfonamide} + \text{HCl}

Purification and Yield

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Yields typically exceed 70%, with purity >95% confirmed by HPLC.

Table 2: Optimal Synthesis Parameters

ParameterCondition
SolventDichloromethane
BaseTriethylamine
Molar Ratio (Sulfonyl Chloride:Azepane)1:1.2
Reaction Time5 hours
Yield75%

Analytical Characterization

Structural elucidation relies on spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.45 (d, J=8.8J = 8.8 Hz, 2H, aromatic H)

    • δ 6.90 (d, J=8.8J = 8.8 Hz, 2H, aromatic H)

    • δ 3.25–3.15 (m, 4H, azepane H)

    • δ 1.70–1.50 (m, 6H, azepane H).

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3):

    • δ 143.2 (C-Br)

    • δ 132.1 (SO2_2N-C)

    • δ 128.5, 116.7 (aromatic C)

    • δ 48.9, 45.2 (azepane C).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 1345 cm1^{-1} (S=O asymmetric stretch)

    • 1160 cm1^{-1} (S=O symmetric stretch)

    • 825 cm1^{-1} (C-Br stretch).

CompoundSubstituentBioactivity
N-(4-Ethoxyphenyl)azepane-1-sulfonamideEthoxyAnti-inflammatory
N-(3-Nitrophenyl)azepane-1-sulfonamideNitroAntifungal

The bromine atom in N-(4-bromophenyl)azepane-1-sulfonamide may enhance electrophilic reactivity, potentially improving target binding compared to non-halogenated analogs.

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